![molecular formula C9H7NO4S B1351662 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 841222-70-6](/img/structure/B1351662.png)
4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CMTP) is a small molecule that has been studied extensively in the scientific community due to its unique properties. It has a variety of applications and is used in the synthesis of a wide range of compounds. CMTP has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicine.
Scientific Research Applications
4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: A Comprehensive Analysis:
Enzyme Inhibition
This compound acts as a potent inhibitor for the enzyme D-amino acid oxidase (DAO), with IC50 values of 145 nM and 114 nM against human and rat DAO, respectively. It shows selectivity by not inhibiting D-aspartate oxidase (DDO) or cytochrome P450 enzymes .
Synthesis of Fused Thienopyrrole Derivatives
It serves as a precursor in the synthesis of fused 4H-thieno[3,2-b]pyrrole derivatives, which are valuable in various chemical syntheses and potential pharmacological agents .
Alkylation Reactions
The compound is used in alkylation reactions to produce N-substituted methyl 4H-thieno[3,2-b]pyrrole-5-carboxylates, which are intermediates in organic synthesis and pharmaceutical research .
Proteomics Research
Available for purchase as a specialty product for proteomics research, indicating its utility in studying proteins and peptides within the field of biochemistry .
Chemical Synthesis
It is utilized in chemical synthesis processes, as indicated by its availability from chemical suppliers for research and development purposes .
Carboxamide Synthesis
This compound is involved in the synthesis of new 4H-thieno[3,2-b]pyrrole-5-carboxamides, which have applications in medicinal chemistry and drug discovery .
ChemicalBook X-Mol Springer Santa Cruz Biotechnology Sigma-Aldrich Springer
Mechanism of Action
Target of Action
The primary target of 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) in CHO cells . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .
Mode of Action
4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: interacts with its target, DAO, by inhibiting its activity . This inhibition is potent, with IC50 values against human and rat DAO being 145 and 114 nM, respectively .
Biochemical Pathways
The inhibition of DAO by 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid affects the D-amino acid metabolic pathway
Result of Action
The molecular and cellular effects of 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ’s action primarily involve the inhibition of DAO activity . This could potentially alter the levels of D-amino acids in the cell, affecting various cellular processes.
properties
IUPAC Name |
4-(carboxymethyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c11-8(12)4-10-5-1-2-15-7(5)3-6(10)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVMKEDJPPRREX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N(C(=C2)C(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.